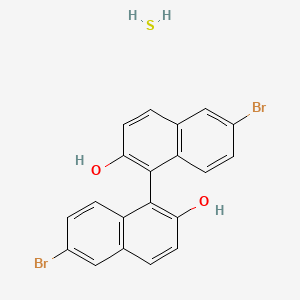

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORIFUHRGQKYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927367 | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13185-00-7, 80655-81-8, 65283-60-5 | |

| Record name | 13185-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide to Structure, Chirality, and Synthetic Applications

Core Principles: Structure and Inherent Chirality

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is an organic compound belonging to the BINOL (1,1'-bi-2-naphthol) family. Its chemical formula is C₂₀H₁₂Br₂O₂ and it has a molecular weight of approximately 444.12 g/mol .[1] The defining feature of this molecule is its axial chirality, a type of stereoisomerism known as atropisomerism.

1.1. Atropisomerism: Chirality Without a Chiral Center

Unlike molecules with a stereogenic carbon atom, the chirality of 6,6'-dibromo-1,1'-bi-2-naphthol arises from the hindered rotation around the single bond connecting the two naphthalene rings. The steric hindrance caused by the substituents on the naphthalene rings, particularly in the positions ortho to the connecting bond, restricts free rotation. This gives rise to two stable, non-superimposable mirror-image enantiomers: (R) and (S). The (R)-enantiomer, the focus of this guide, is levorotatory, indicated by the (-) sign in its name.

Caption: Atropisomers of 6,6'-Dibromo-1,1'-bi-2-naphthol.

1.2. The Role of the Bromine Substituents

The bromine atoms at the 6 and 6' positions significantly influence the electronic properties of the BINOL scaffold. As electron-withdrawing groups, they modulate the acidity of the hydroxyl groups and the electron density of the aromatic rings. This has direct implications for the ligand's coordination behavior with metal centers and its performance in catalytic applications.

Synthesis and Resolution: From Racemate to Enantiopurity

The preparation of enantiomerically pure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by a crucial resolution step.

2.1. Synthesis of Racemic 6,6'-Dibromo-1,1'-bi-2-naphthol

The most common route to racemic 6,6'-dibromo-1,1'-bi-2-naphthol is the oxidative coupling of 2-naphthol followed by bromination, or the oxidative coupling of 6-bromo-2-naphthol.[2][3] The latter is often preferred for its regioselectivity.

Experimental Protocol: Oxidative Coupling of 6-Bromo-2-naphthol

Objective: To synthesize racemic 6,6'-dibromo-1,1'-bi-2-naphthol.

Materials:

-

6-Bromo-2-naphthol

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 6-bromo-2-naphthol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of iron(III) chloride in a minimal amount of a suitable solvent.

-

Slowly add the FeCl₃ solution to the 6-bromo-2-naphthol solution at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic 6,6'-dibromo-1,1'-bi-2-naphthol as a solid.

2.2. Resolution of Enantiomers

The separation of the racemic mixture is paramount to obtaining the desired (R)-enantiomer. This is typically achieved through the formation of diastereomeric complexes with a chiral resolving agent. One of the most effective methods employs N-benzylcinchonidinium chloride.[3][4]

Caption: General workflow for the resolution of racemic BINOL derivatives.

The principle behind this resolution is the differential solubility of the two diastereomeric salts. The salt formed between this compound and N-benzylcinchonidinium chloride is typically less soluble in suitable solvents like acetonitrile, allowing for its selective crystallization.[3][4] Subsequent treatment with acid liberates the enantiomerically pure (R)-BINOL derivative.

Applications in Asymmetric Catalysis

This compound is a versatile ligand precursor for a wide array of asymmetric transformations. Its utility spans from Lewis acid to Brønsted acid catalysis.

3.1. Chiral Lewis Acid Catalysis

When complexed with metal centers such as titanium, zinc, or zirconium, this compound forms chiral Lewis acid catalysts. These catalysts are effective in a variety of reactions, including:

-

Asymmetric Strecker Reactions: The synthesis of chiral α-amino nitriles.[5]

-

Hetero-Diels-Alder Reactions: The enantioselective formation of six-membered heterocyclic rings.[5]

-

Friedel-Crafts Reactions: The enantioselective alkylation or acylation of aromatic rings.[5]

3.2. Chiral Brønsted Acid Catalysis

The corresponding phosphoric acid derivative of this compound is a powerful chiral Brønsted acid catalyst. The electron-withdrawing bromine atoms enhance the acidity of the phosphate proton, leading to a highly active catalyst for reactions such as:

-

Asymmetric reductions of imines.

-

Enantioselective additions to aldehydes and ketones.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [6] |

| Molecular Weight | 444.12 g/mol | |

| Melting Point | 195-199 °C | |

| Optical Rotation [α]²⁰/D | -49° (c = 1.8 in acetic acid) |

Spectroscopic Data: While specific NMR and IR spectra can vary slightly with the solvent and instrument used, the proton NMR spectrum of the parent 1,1'-bi-2-naphthol shows characteristic signals for the aromatic and hydroxyl protons.[7] For the 6,6'-dibromo derivative, the aromatic region will be further split due to the presence of the bromine atoms.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique structural and electronic properties, stemming from its axial chirality and the presence of bromine substituents, make it an invaluable ligand for a broad spectrum of asymmetric catalytic transformations. A thorough understanding of its synthesis, resolution, and application is crucial for the development of efficient and selective methods for the preparation of chiral molecules in academic and industrial settings.

References

- PubChem. This compound.

- ResearchGate. Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. [Link]

- Organic Syntheses. 6-bromo-2-naphthol. [Link][3]

- The Journal of Organic Chemistry. New Methods of Resolution and Enrichment of Enantiomeric Excesses of 1,1'-Bi-2-naphthol. [Link][9][10]

- PubMed Central. Regioselective Substitution of BINOL.

- 大学化学. Coupling Synthesis and Chiral Splitting of 6, 6'-Dibromo-1, 1'-Bi-2-Naphthol: Improvement and Development of a Comprehensive Organic Chemistry Experiment. [Link][13]

- Organic Syntheses. Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)-. [Link][5]

- Wikipedia. 1,1′-Bi-2-naphthol. [Link][4]

- ResearchGate.

- MDPI.

- chemeurope.com. 1,1'-Bi-2-naphthol. [Link]

Sources

- 1. 6,6 -Dibromo-1,1 -bi-2-naphthol 97 13185-00-7 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Buy (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol [smolecule.com]

- 6. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1'-Bi-2-naphthol(602-09-5) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to Dibromo-BINOL: Properties, Synthesis, and Applications in Asymmetric Catalysis

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of dibromo-substituted 1,1'-bi-2-naphthol (BINOL) derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis who are interested in leveraging the unique characteristics of these powerful chiral ligands.

Introduction: The Significance of Dibromo-BINOL in Asymmetric Synthesis

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality and its ability to form highly effective chiral catalysts.[1] The introduction of bromine atoms onto the BINOL scaffold at the 3,3' or 6,6' positions significantly modifies its steric and electronic properties.[2] These modifications can lead to enhanced catalytic activity and enantioselectivity in a wide array of chemical transformations.[3] This guide will delve into the specifics of these dibromo-BINOL derivatives, providing the technical insights necessary for their effective application.

Core Physical and Chemical Properties

The strategic placement of bromine atoms on the BINOL framework directly influences key physical and chemical characteristics. A summary of these properties for the two most common isomers, 3,3'-dibromo-BINOL and 6,6'-dibromo-BINOL, is presented below.

Data Presentation: Physical and Chemical Properties

| Property | 3,3'-Dibromo-BINOL | 6,6'-Dibromo-BINOL |

| Molecular Formula | C₂₀H₁₂Br₂O₂[2] | C₂₀H₁₂Br₂O₂ |

| Molecular Weight | 444.12 g/mol [2] | 444.12 g/mol |

| Physical State | Solid[2] | Solid |

| Melting Point | 256-260 °C[2] | 204-206 °C |

| Optical Rotation ([α]20/D) | (S)-(-): Not readily available | (R)-(-): -49° (c = 1.8 in acetic acid)[4] |

| CAS Number | (S)-(-): 119707-74-3[2] | (racemic): 13185-00-7, (R)-(-): 65283-60-5[4], (S)-(+): 80655-81-8 |

Synthesis of Dibromo-BINOL Derivatives

The primary route for synthesizing dibromo-BINOL derivatives is through the electrophilic aromatic bromination of BINOL. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of dibromo-BINOL.

Experimental Protocol: Bromination of (S)-BINOL to (S)-6,6'-Dibromo-BINOL

This protocol is a representative example for the synthesis of 6,6'-dibromo-BINOL.

Materials:

-

(S)-BINOL

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend (S)-BINOL (1.0 eq.) in dichloromethane in a reaction vessel.[5]

-

Cool the suspension to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add a solution of bromine (1.4 eq.) in dichloromethane dropwise to the reaction mixture over 20-30 minutes.[5]

-

Maintain the temperature at -78 °C and continue stirring for an additional 15 minutes.[5]

-

Allow the reaction mixture to slowly warm to room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[5]

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by recrystallization from a dichloromethane/pentane mixture to yield (S)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.[5]

It is crucial to note that electrophilic bromination of BINOL can lead to a mixture of regioisomers, primarily the 6,6'- and 5,5'-disubstituted products.[6] Therefore, thorough purification is essential to obtain the desired isomer for catalytic applications.[6][7]

Applications in Asymmetric Catalysis

Dibromo-BINOL derivatives have proven to be highly effective ligands in a variety of metal-catalyzed asymmetric reactions. The introduction of bromine atoms enhances the steric bulk and acidity of the naphtholic protons, which can significantly influence the catalytic activity and selectivity of the corresponding metal complexes.[2]

Key Catalytic Applications

-

Hetero-Diels-Alder Reaction: A BINOLate-zinc complex prepared in situ from Et₂Zn and 3,3'-dibromo-BINOL serves as a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.[8] This reaction produces 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivity (up to 98% ee).[8]

-

Aldol Reactions: Chiral zirconium complexes formed from (R)-(+)-3,3′-dibromo-1,1′-bi-2-naphthol and zirconium(IV) tert-butoxide are effective catalysts for anti-selective catalytic asymmetric aldol reactions of silyl enol ethers with aldehydes.

-

Mannich-type Reactions: Zirconium complexes of 6,6'-disubstituted BINOLs, including brominated derivatives, have been successfully employed in asymmetric Mannich-type reactions.[9]

-

Suzuki-Miyaura Coupling: 3,3'-Dibromo-BINOL is a key precursor for the synthesis of 3,3'-bis-arylated BINOL derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] These arylated derivatives are also valuable chiral ligands.

Logical Relationship in Catalysis

Caption: The central role of dibromo-BINOL in forming chiral catalysts.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling dibromo-BINOL derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[10][11]

-

Handling: Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[10] Use in a well-ventilated area or under a fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10][11]

In case of exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[10][12][13]

Conclusion

Dibromo-BINOL derivatives represent a powerful class of chiral ligands that offer significant advantages in asymmetric catalysis. Their tunable steric and electronic properties allow for the development of highly efficient and selective catalysts for a range of important chemical transformations. A thorough understanding of their physical and chemical properties, coupled with robust synthetic and purification protocols, is essential for unlocking their full potential in academic research and industrial applications.

References

- Pu, L. (2014). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 114(15), 7725-7781. [Link]

- Agnes, M., Sorrenti, A., Pasini, D., Wurst, K., & Amabilino, D. B. (2014). Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. CrystEngComm, 16(43), 10131-10138. [Link]

- Pu, L. (2014). Regioselective Substitution of BINOL. Chemical Reviews, 114(15), 7725-7781. [Link]

- Agnes, M., Sorrenti, A., Pasini, D., Wurst, K., & Amabilino, D. B. (2014). Crystal structure analyses facilitate understanding of synthetic protocols in the preparation of 6,6′-dibromo substituted BINOL compounds. CrystEngComm, 16(43), 10131-10138. [Link]

- Agnes, M., Sorrenti, A., Pasini, D., Wurst, K., & Amabilino, D. B. (2014). Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. CrystEngComm, 16(43), 10131-10138. [Link]

- Ito, K., & Katsuki, T. (2007). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry, 5(3), 466-471. [Link]

- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643-6689. [Link]

- Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). r/Chempros.

- Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. [Link]

- Jäger, C. M., & von Delius, M. (2022). BINOL as a chiral element in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry, 18, 508-521. [Link]

- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643-6689. [Link]

- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643-6689. [Link]

- de Figueiredo, R. M., & Christmann, M. (2017).

- Binol. (n.d.). PubChem.

- BINOL | CAS#:602-09-5. (n.d.). Chemsrc.

- (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. (n.d.). PubChem.

- Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002). 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Organic Letters, 4(24), 4349-4352. [Link]

Sources

- 1. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (R)-(-)-6,6 -Dibromo-1,1 -bi-2-naphthol 98 65283-60-5 [sigmaaldrich.com]

- 5. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

- 6. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 9. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Axial Chirality of 6,6'-Dibromo-1,1'-bi-2-naphthol

Abstract

This technical guide provides a comprehensive examination of the axial chirality inherent in 6,6'-dibromo-1,1'-bi-2-naphthol (Br-BINOL). We will explore the foundational principles of atropisomerism, the specific structural features of the BINOL scaffold that give rise to this phenomenon, and the significant influence of the 6,6'-dibromo substitution pattern on the molecule's stereochemical stability and properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols for enantiomeric resolution, and a discussion of the applications of enantiopure Br-BINOL in asymmetric synthesis.

The Principle of Axial Chirality and Atropisomerism

Unlike traditional point chirality, which originates from a stereogenic center (an atom with four different substituents), axial chirality arises from the non-planar arrangement of four groups about a chiral axis.[1] A key manifestation of axial chirality is atropisomerism, a phenomenon observed in molecules where rotation around a single bond is severely restricted.[2][3] This restricted rotation creates a significant energy barrier, leading to the existence of stable, isolable rotational isomers (rotamers).[4] If these rotamers are non-superimposable mirror images of each other, they are termed atropenantiomers. The term "atropisomer" itself is derived from Greek, where "a" means "not" and "tropos" means "turn," highlighting the lack of free rotation.[2]

The foundational example of atropisomerism was first described by Christie and Kenner in 1922 with 6,6'-dinitro-2,2'-diphenic acid.[2][3] In such biaryl systems, the presence of bulky substituents in the ortho positions of the two aromatic rings creates substantial steric hindrance, preventing the rings from becoming coplanar and thus restricting rotation around the central single bond.[4][5]

The 1,1'-Bi-2-naphthol (BINOL) Scaffold: A Paradigm of Axial Chirality

1,1'-Bi-2-naphthol (BINOL) is a quintessential example of a molecule exhibiting stable axial chirality.[6][7] The two bulky naphthyl groups are connected by a C1-C1' single bond.[1] Due to the steric clash between the hydrogen atoms at the 8 and 8' positions, free rotation around this bond is inhibited.[1] This results in two stable, non-superimposable mirror-image enantiomers, designated as (R)-BINOL and (S)-BINOL. The energy barrier to racemization for BINOL is exceptionally high, with a calculated half-life of approximately 2 million years at room temperature, underscoring the remarkable stability of its atropisomers.[8] This stability is a critical factor in its widespread utility as a chiral ligand and auxiliary in asymmetric catalysis.[2][9]

The Role of 6,6'-Dibromo Substitution in Modifying the BINOL Scaffold

The introduction of bromine atoms at the 6 and 6' positions of the BINOL framework, yielding 6,6'-dibromo-1,1'-bi-2-naphthol, further influences the molecule's properties.

Electronic Effects and Reactivity

The bromine atoms are electron-withdrawing groups, which can modulate the electronic properties of the naphthyl rings. This can influence the coordination chemistry of the hydroxyl groups when Br-BINOL is used as a ligand in metal-catalyzed reactions.[10] The substitution pattern also directs further chemical modifications. Electrophilic aromatic substitution on the BINOL core predominantly occurs at the 6,6'-positions, making this a common synthetic entry point for creating a diverse library of BINOL derivatives.[10][11]

Impact on the Rotational Barrier

Computational studies have shown that the primary determinant of the rotational barrier in 1,1'-binaphthyl derivatives is the size of the substituents.[12] While the bromine atoms at the 6,6'-positions are not in the ortho positions directly responsible for creating the steric hindrance that gives rise to atropisomerism, their presence can have subtle effects on the overall molecular geometry and electronic distribution, which in turn can influence the rotational energy barrier.[13][14] However, the fundamental principle of restricted rotation due to the bulky naphthyl rings remains the dominant factor.

Visualization of Axial Chirality in 6,6'-Dibromo-1,1'-bi-2-naphthol

The following diagram illustrates the origin of axial chirality in the Br-BINOL molecule, highlighting the steric hindrance that prevents free rotation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Common Solvents

Introduction: The Significance of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Modern Chemistry

This compound, a derivative of the well-known chiral ligand 1,1'-bi-2-naphthol (BINOL), is a cornerstone in the field of asymmetric synthesis.[1] Its rigid C₂-symmetric backbone and electron-withdrawing bromine substituents impart unique stereochemical and electronic properties, making it an invaluable ligand for a multitude of catalytic enantioselective transformations. These reactions are critical in the synthesis of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. The efficiency and success of these synthetic applications are intrinsically linked to the solubility of the catalyst in the reaction medium. A thorough understanding of the solubility of this compound in various common organic solvents is therefore of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its solubility characteristics, the underlying chemical principles, and detailed experimental protocols for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The molecular structure of this compound, characterized by its large, rigid, and somewhat polar nature, dictates its solubility profile.

Key structural features influencing solubility include:

-

Two Naphthol Rings: The bulky, aromatic naphthyl groups contribute significantly to the molecule's nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.

-

Two Hydroxyl Groups: The presence of two hydroxyl (-OH) groups introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic and aprotic solvents.

-

Two Bromine Atoms: The electron-withdrawing bromine atoms at the 6 and 6' positions increase the molecule's molecular weight and introduce polar C-Br bonds, which can participate in dipole-dipole interactions.

-

Axial Chirality: The hindered rotation around the C1-C1' bond gives rise to stable atropisomers. While the chirality itself does not affect solubility in achiral solvents (enantiomers have identical physical properties in a non-chiral environment), it is the defining feature for its applications in asymmetric catalysis.

The overall solubility of this compound is a balance between these competing factors. The large nonpolar surface area of the naphthyl rings suggests a preference for nonpolar environments, while the polar hydroxyl and bromo groups allow for interactions with polar solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be derived from its common synthetic procedures and general chemical principles.

| Solvent Class | Common Solvents | Observed/Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The hydroxyl groups of the solvent can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Slightly Soluble | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl groups. Dichloromethane is a particularly good solvent, likely due to a combination of dipole-dipole interactions and its ability to solvate the large organic structure. The compound is noted to be "slightly soluble" in THF. |

| Nonpolar | Toluene, Hexane, Pentane | Sparingly Soluble to Insoluble | The large aromatic rings of toluene can engage in π-stacking interactions with the naphthyl groups of the solute, potentially leading to some solubility. Aliphatic hydrocarbons like hexane and pentane lack significant intermolecular forces to overcome the crystal lattice energy of the solid, resulting in poor solubility. Recrystallization from dichloromethane/pentane confirms its low solubility in pentane. |

| Aqueous | Water | Insoluble | The large, nonpolar carbon framework of the molecule dominates its properties, making it highly hydrophobic and thus insoluble in water. |

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following are two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Method 1: Gravimetric Analysis

This classic method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in various units, such as g/L or mg/mL.

-

Caption: Gravimetric Method Workflow

Method 2: Spectroscopic Analysis

This method relies on measuring the concentration of the solute in a saturated solution using techniques like UV-Vis spectroscopy, provided the compound has a distinct chromophore.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Caption: Spectroscopic Method Workflow

Conclusion: Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound is not merely academic; it has profound practical implications for its application in research and development. The choice of solvent can significantly impact reaction kinetics, catalyst stability, and product purification. For instance, a solvent that fully solubilizes the catalyst ensures a homogeneous reaction mixture, leading to more reproducible results. Conversely, in some applications, a solvent system where the catalyst has limited solubility might be advantageous for its recovery and recycling.

This guide has provided a framework for understanding and predicting the solubility of this compound based on its molecular structure. Furthermore, detailed experimental protocols have been outlined to enable researchers to determine quantitative solubility data in their specific solvent systems. By leveraging this knowledge, scientists and drug development professionals can optimize their synthetic methodologies, leading to more efficient and robust processes.

References

- PubChem. (n.d.). This compound.

Sources

history and development of substituted BINOL ligands

An In-Depth Technical Guide to the History and Development of Substituted BINOL Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthol (BINOL) has emerged as a cornerstone of asymmetric catalysis since its potential was first unlocked. This axially chiral scaffold has proven to be remarkably versatile, serving as a privileged ligand in a vast array of enantioselective transformations. However, the true power of BINOL catalysis has been realized through the strategic placement of substituents on its aromatic framework. This guide provides a comprehensive overview of the , delving into the synthetic strategies employed to modify the BINOL core and the profound impact of these modifications on catalytic activity and selectivity. We will explore the causal relationships behind experimental choices, from early derivatizations to the rational design of modern, highly specialized ligands. This document is intended to be a technical resource, offering field-proven insights for researchers aiming to leverage the full potential of this remarkable class of chiral ligands.

The Genesis of a Privileged Ligand: A Historical Perspective

The story of BINOL begins long before its application in asymmetric catalysis. The racemic form of 1,1'-bi-2-naphthol was first synthesized in 1926 by Pummerer and his colleagues through the facile oxidative coupling of 2-naphthol using ferric chloride (FeCl₃)[1]. For over half a century, BINOL remained a chemical curiosity, its unique atropisomeric nature noted but its potential largely untapped. Atropisomerism arises from restricted rotation around the C1-C1' single bond between the two naphthalene rings, which leads to stable, non-interconverting enantiomers, (R)- and (S)-BINOL[2][3].

The pivotal moment in the history of BINOL arrived in 1979 when Ryoji Noyori reported its use as a chiral ligand in the enantioselective reduction of aromatic ketones and aldehydes[1]. This seminal work marked the birth of BINOL as a "privileged ligand" in asymmetric catalysis[1]. However, it was quickly recognized that unsubstituted BINOL, while effective, did not always provide satisfactory results in terms of enantioselectivity and catalytic activity for all substrates[1]. This realization sparked a continuous and intensive area of research focused on modifying the BINOL scaffold. The central hypothesis was that by strategically placing substituents on the binaphthyl framework, one could fine-tune the steric and electronic properties of the resulting ligand-metal complexes, thereby enhancing their catalytic performance[1][2][3].

Architectural Evolution: Synthesizing Substituted BINOLs

The development of substituted BINOL ligands has largely followed two primary synthetic strategies: the regioselective modification of the parent BINOL scaffold and the coupling of pre-functionalized naphthol units[1].

Modification of the BINOL Scaffold: A Direct Approach

Direct functionalization of the enantiomerically pure BINOL core is often the most convergent and widely used approach. The choice of reaction and conditions dictates the position of substitution.

The 3,3'-positions are situated ortho to the hydroxyl groups and are in close proximity to the catalytic metal center. Consequently, substituents at these positions exert a significant steric influence on the chiral environment of the catalyst.

A common method for introducing substituents at the 3,3'-positions involves a two-step protocol: protection of the hydroxyl groups, followed by ortho-lithiation and reaction with an electrophile[1][2][3]. The methoxymethyl (MOM) ether is a frequently used protecting group as it directs the lithiation to the adjacent 3- and 3'-positions[1][4].

Experimental Protocol: Synthesis of 3,3'-Disubstituted BINOLs via Ortho-Lithiation

-

Protection: (S)-BINOL is treated with methoxymethyl chloride (MOMCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM) to afford (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

-

Ortho-Lithiation: The MOM-protected BINOL is dissolved in an ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C. An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to effect lithiation at the 3- and 3'-positions.

-

Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, a silyl chloride, or CO₂) is then added to the reaction mixture to introduce the substituent.

-

Deprotection: The MOM groups are subsequently removed under acidic conditions (e.g., HCl in methanol) to yield the 3,3'-disubstituted BINOL derivative.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption { content: "Workflow for 3,3'-Substitution via Ortho-Lithiation"; } /dot

Cram and coworkers pioneered early work in this area, preparing a series of 3,3'-disubstituted BINOLs, including diaryl derivatives via Grignard cross-coupling of 3,3'-dibromo-BINOL dimethyl ether[1]. The introduction of bulky groups at these positions, as demonstrated by Wipf and Jung, can be crucial for creating a well-defined chiral pocket, which is particularly important when the substrate itself lacks significant differentiating features[1]. More recently, Jørgensen and coworkers developed a simple and efficient Suzuki coupling approach to synthesize 3,3'-diaryl BINOLs[5].

The 6,6'-positions are para to the hydroxyl groups. Substituents at these positions primarily influence the electronic properties of the ligand, although bulky groups can also extend the chiral environment.

Electrophilic aromatic substitution is a highly effective method for functionalizing the 6,6'-positions. Bromination, for instance, proceeds with high regioselectivity. Treatment of enantiomerically pure BINOL with bromine selectively yields 6,6'-dibromo-1,1'-bi-2-naphthol, a versatile and commercially available intermediate[1][2]. The electron-donating nature of the hydroxyl groups directs the electrophile to the para position, and density functional theory (DFT) calculations of the highest occupied molecular orbital (HOMO) of BINOL support this observed selectivity[2][3].

This readily available 6,6'-dibromo-BINOL serves as a gateway to a wide array of other derivatives through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups[1][3]. For example, Kobayashi and coworkers synthesized (R)-6,6'-bis(trifluoromethyl)-1,1'-bi-2-naphthol by converting the bromo substituents to iodo groups, followed by a trifluoromethylation reaction[1].

While less common, substitutions at other positions have also been explored to further modulate the ligand's properties. For instance, substituents at the 7,7'-positions can increase the steric bulk around the metal center, enhancing enantioselectivity in certain reactions[1]. Mikami and coworkers prepared a 7,7'-disubstituted BINOL ligand for use in titanium-catalyzed [2+3] cycloaddition reactions[1]. The synthesis of these derivatives often requires multi-step sequences starting from substituted naphthols[1].

Coupling of Substituted Naphthols: A Convergent Strategy

An alternative to modifying the pre-formed BINOL scaffold is the oxidative coupling of two substituted 2-naphthol units. This approach is particularly useful for synthesizing BINOLs with substitution patterns that are difficult to achieve through direct functionalization. Various metal complexes, including those based on copper, vanadium, and ruthenium, have been developed to catalyze this enantioselective oxidative coupling[1][6][7]. For example, Uang and co-workers reported a catalytic oxidative coupling of 2-naphthols using VO(acac)₂ and molecular oxygen[1].

dot graphdot { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption { content: "Primary Synthetic Routes to Substituted BINOLs"; } /dot

The Impact of Substitution: Tuning for Catalytic Excellence

The strategic introduction of substituents allows for the precise tuning of a BINOL ligand's properties, which in turn dictates its performance in asymmetric catalysis. The effects can be broadly categorized as steric and electronic.

Steric Effects: Sculpting the Chiral Pocket

Substituents at the 3,3'-positions have the most direct steric impact. Large, bulky groups in these positions create a more confined and well-defined chiral pocket around the metal center. This enhanced steric hindrance can:

-

Improve Enantioselectivity: By creating a more discriminating environment, bulky 3,3'-substituents can force the substrate to adopt a specific orientation, leading to higher enantiomeric excesses (ee)[1][8].

-

Influence Reaction Scope: The size of the chiral pocket can determine which substrates can be effectively accommodated, thereby influencing the scope of the reaction.

A quantitative study by Goodman and Reid demonstrated that the stereochemical outcome of many reactions catalyzed by BINOL-derived phosphoric acids depends on both proximal and remote sterics of the 3,3'-substituents[8]. Their model provides a decision tree for selecting the optimal catalyst based on these steric features[8].

Electronic Effects: Modulating Lewis Acidity and Basicity

Substituents on the aromatic rings, particularly at the 6,6'-positions, can significantly alter the electronic properties of the BINOL ligand. Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the electron density on the phenolic oxygens. This has two main consequences:

-

Increased Lewis Acidity: When complexed with a metal, the resulting catalyst becomes a stronger Lewis acid, which can accelerate the reaction rate.

-

Increased Brønsted Acidity: In the case of BINOL-derived phosphoric acids, electron-withdrawing groups increase the acidity of the P-OH proton, making the catalyst a more potent Brønsted acid[9].

Conversely, electron-donating groups (e.g., -OCH₃, -Ph) increase the electron density on the oxygens, making the corresponding metal complexes less Lewis acidic and the phosphoric acids less Brønsted acidic. This ability to tune the electronic nature of the catalyst is crucial for optimizing reactivity and selectivity for a given transformation[10][11].

| Substitution Position | Primary Synthetic Method | Primary Effect | Impact on Catalysis | Key Examples |

| 3,3' | Ortho-lithiation followed by electrophilic quench | Steric | Creates a defined chiral pocket, enhances enantioselectivity | Diaryl, silyl, and bulky alkyl groups[1][5][12] |

| 6,6' | Electrophilic aromatic substitution (e.g., bromination) followed by cross-coupling | Electronic | Modulates the Lewis/Brønsted acidity of the catalyst | -CF₃, -Ph, -alkynyl groups[1][10] |

| 7,7' | Multi-step synthesis from substituted naphthols | Steric | Increases steric bulk around the metal center | Phenyl-substituted derivatives[1] |

Beyond Classical BINOLs: The Next Generation of Ligands

The principles learned from the development of substituted BINOLs have inspired the creation of new classes of axially chiral ligands and catalysts.

VANOL and VAPOL: Vaulted Biaryl Ligands

Developed by the Wulff group, VANOL (vaulted 2,2'-binaphthol) and VAPOL (vaulted 3,3'-biphenanthrol) are structurally distinct from BINOL[13][14][15][16]. They possess a "vaulted" backbone that creates a deeper and more enclosed chiral pocket around the metal center compared to BINOL[15][16]. This unique architecture has led to exceptional performance in a variety of asymmetric reactions, including Diels-Alder reactions, aziridinations, and imino-aldol reactions, often surpassing the efficacy of traditional BINOL-based catalysts[13][14][16][17].

H₈-BINOL: A Flexible yet Rigid Scaffold

H₈-BINOL is a partially hydrogenated derivative of BINOL. It retains the C₂ symmetry and conformational rigidity of the parent molecule but possesses different geometric and electronic properties[18][19]. The direct bromination of the H₈-BINOL core at the 3,3'-positions is possible, offering a more efficient route to certain derivatives compared to the multi-step process required for BINOL itself[19]. H₈-BINOL-derived catalysts have shown excellent enantioselectivity in various reactions, including the addition of nucleophiles to aldehydes[18].

BINOL-Derived Chiral Phosphoric Acids (CPAs)

A major breakthrough in organocatalysis was the development of chiral phosphoric acids derived from BINOL, independently reported by the groups of Akiyama and Terada in 2004[9][14][20]. These strong Brønsted acids have become privileged catalysts for a vast number of enantioselective transformations, including Mannich, Friedel-Crafts, and Diels-Alder reactions[9][21][22]. The 3,3'-positions of the BINOL scaffold are typically substituted with bulky groups to create a highly effective chiral environment where the catalyst can activate substrates through hydrogen bonding[8][20].

dot graphdot { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption { content: "Development Trajectory of Substituted BINOL Ligands"; } /dot

Conclusion and Future Outlook

The journey from the initial synthesis of racemic BINOL to the development of highly specialized, substituted derivatives represents a remarkable chapter in the history of asymmetric catalysis. The ability to systematically modify the BINOL scaffold has provided chemists with a powerful toolkit for rational catalyst design. By understanding the interplay between substituent effects and catalytic performance, researchers can tailor ligands to achieve exceptional levels of enantioselectivity and reactivity for specific applications. The ongoing exploration of novel substitution patterns, the development of advanced ligand architectures like VANOL and H₈-BINOL, and the expansion of applications for BINOL-derived organocatalysts ensure that the legacy of this privileged scaffold will continue to drive innovation in synthetic chemistry, impacting fields from materials science to drug development for years to come.

References

- Brunel, J. M. (2005). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 105(3), 857–897. [Link]

- Zhang, Y., & Feng, X. (2018). Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation.

- Parmeggiani, C., & Cardona, F. (2012). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Organic & Biomolecular Chemistry, 10(18), 3553-3566. [Link]

- Wulff, W. D., et al. (2011). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. The Journal of Organic Chemistry, 76(15), 6044–6059. [Link]

- Pu, L. (2014). Regioselective Substitution of BINOL. Chemical Reviews, 114(14), 7126–7164. [Link]

- Ferreira, E. M., et al. (2023).

- Singh, A., & Kumar, S. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 8(20), 17621–17641. [Link]

- Zhu, C., et al. (2021). Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs).

- Parmeggiani, C., & Cardona, F. (2012). Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions. Organic & Biomolecular Chemistry, 10(18), 3553-3566. [Link]

- Wang, Y., et al. (2010). Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes. Chirality, 22(9), 820-826. [Link]

- Zhu, C., et al. (2021). Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs).

- Pu, L., et al. (2009). 3,3′-Anisyl-Substituted BINOL, H4BINOL, and H8BINOL Ligands: Asymmetric Synthesis of Diverse Propargylic Alcohols and Their Ring-Closing Metathesis to Chiral Cycloalkenes. The Journal of Organic Chemistry, 74(22), 8681–8689. [Link]

- Wulff, W. D., et al. (2011). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. Organic Process Research & Development, 15(4), 891–902. [Link]

- Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153. [Link]

- Wulff, W. D.

- Reddy, B. V. S., et al. (2019). Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies. Organic & Biomolecular Chemistry, 17(35), 8153-8161. [Link]

- Wulff, W. D., et al. (2004). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Canadian Journal of Chemistry, 82(6), 949-963. [Link]

- Xu, L.-W., et al. (2015). Development of Ar-BINMOL-Derived Atropisomeric Ligands with Matched Axial and sp3 Central Chirality for Catalytic Asymmetric Transformations. The Chemical Record, 15(5), 887-903. [Link]

- Maruoka, K., et al. (2016). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry, 14(31), 7484-7487. [Link]

- Pu, L. (2014). Regioselective Substitution of BINOL. ACS Chemical Reviews, 114(14), 7126-7164. [Link]

- Ferreira, E. M., et al. (2022).

- Jørgensen, K. A., et al. (1998). A Simple Synthetic Approach to 3,3′-Diaryl BINOLs. The Journal of Organic Chemistry, 63(19), 6772–6775. [Link]

- Reid, J. P., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. Chemistry – A European Journal, 23(58), 14248-14260. [Link]

- Sigman, M. S., et al. (2021). Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts. Journal of the American Chemical Society, 143(31), 12048–12056. [Link]

- Pu, L., et al. (1998). Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (12), 2097-2104. [Link]

- Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898. [Link]

- Wang, J., et al. (2023). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. Chemical Science, 14(39), 10834-10841. [Link]

- Cai, D., et al. (1999). Resolution of Racemic 1,1'-Bi-2-naphthol. Organic Syntheses, 76, 1. [Link]

- Huang, H., et al. (2024). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination.

- Shibasaki, M., & Sasai, H. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Accounts of Chemical Research, 39(8), 554-561. [Link]

- Al-Salim, N., et al. (2024). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Dalton Transactions, 53(24), 10857-10866. [Link]

- Chan, A. S. C., et al. (2005). Synthesis of new bifunctional BINOL derivatives. Tetrahedron Letters, 46(30), 5019-5022. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]

- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity | UBC Chemistry [chem.ubc.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. catalysis [www2.chemistry.msu.edu]

- 16. BINOL and Derivatives [sigmaaldrich.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: The Architectural Advantage of (R)-6,6'-Dibromo-BINOL

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, prized for its C₂-symmetric, axially chiral structure.[1][2] This atropisomeric scaffold arises from restricted rotation around the C1-C1' bond, creating a stable, well-defined chiral environment that is highly effective in transferring chiral information during a chemical transformation.[2][3]

The (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol derivative, hereafter referred to as (R)-6,6'-Br₂-BINOL, enhances the catalytic prowess of the parent BINOL framework. The introduction of electron-withdrawing bromine atoms at the 6 and 6' positions serves a critical electronic function: it increases the Lewis acidity of the associated metal center in a catalyst complex. This heightened acidity can lead to stronger substrate binding, enhanced reactivity, and often, a dramatic improvement in enantioselectivity, allowing for lower catalyst loadings and more efficient reactions.[4] This commercially available and relatively inexpensive derivative has become a versatile precursor for a wide array of more complex ligands and a powerful catalyst component in its own right.[4]

Caption: Proposed Catalytic Cycle for the Zr-BINOL Mannich Reaction.

Comparative Performance Data

The electronic effect of the 6,6'-substituents on catalyst performance is clearly illustrated in the following table, adapted from studies on the Mannich reaction.

| Ligand Used in Zr-Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-BINOL | 10 | 80 | 70 |

| (R)-6,6'-Dichloro-BINOL | 10 | 91 | 90 |

| (R)-6,6'-Dibromo-BINOL | 10 | 94 | 90 |

| (R)-6,6'-(CF₃)₂-BINOL | 0.5 | 92 | 96 |

Data synthesized from findings reported by Kobayashi et al. demonstrating the impact of electron-withdrawing groups. [4]

Detailed Experimental Protocol: Asymmetric Mannich Reaction

This protocol describes the synthesis of a chiral β-amino ketone using a zirconium catalyst prepared in-situ from (R)-6,6'-Br₂-BINOL.

Materials:

-

This compound [(R)-6,6'-Br₂-BINOL]

-

Zirconium (IV) tert-butoxide [Zr(OtBu)₄]

-

N-methylimidazole (NMI)

-

Aldimine substrate (e.g., derived from 1-naphthylaldehyde and p-anisidine)

-

Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Workflow Overview:

Caption: Experimental Workflow for the Asymmetric Mannich Reaction.

Step-by-Step Procedure:

-

Catalyst Preparation:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add (R)-6,6'-Br₂-BINOL (0.22 mmol).

-

Add anhydrous CH₂Cl₂ (1.0 mL).

-

Add a solution of Zr(OtBu)₄ (0.10 mmol in toluene or as a solid).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-methylimidazole (NMI, 0.22 mmol) and continue stirring for another 30 minutes. A clear, homogeneous solution should be observed. [4]

-

-

Reaction Execution:

-

To the prepared catalyst solution, add the aldimine substrate (1.0 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

-

Slowly add the silyl enol ether (1.2 mmol) dropwise over 5 minutes.

-

Stir the reaction at this temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (10 mL) at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Mannich product.

-

-

Analysis:

-

Determine the isolated yield of the product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) and an appropriate mobile phase.

-

Other Notable Applications

The utility of (R)-6,6'-Br₂-BINOL and its derivatives extends to other important asymmetric transformations.

-

Enantioselective Strecker Reactions: Chiral zirconium catalysts derived from 6,6'-dibromo-BINOL have been successfully employed in the enantioselective synthesis of α-amino nitriles, which are valuable precursors to amino acids. * Diastereoselective and Enantioselective Glyoxylate-Ene Reactions: Titanium complexes incorporating binaphthol-derived ligands, including the dibromo variant, are effective catalysts for glyoxylate-ene reactions, a powerful method for C-C bond formation. * Precursor for Advanced Ligands: (R)-6,6'-Br₂-BINOL is a key starting material for synthesizing a vast range of other BINOL derivatives. The bromine atoms can be readily substituted via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to install aryl, vinyl, or alkynyl groups, allowing for fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. [1][4][5]

Conclusion and Outlook

This compound is more than just a substituted ligand; it is an enabling tool in asymmetric catalysis. Its enhanced electronic properties lead to superior catalytic performance in several key transformations, most notably the zirconium-catalyzed Mannich reaction. Its role as a versatile synthetic intermediate further solidifies its importance, providing access to a new generation of tailored ligands. For researchers in synthetic chemistry and drug development, (R)-6,6'-Br₂-BINOL represents a reliable, effective, and strategically important component for the construction of chiral molecules with high fidelity.

References

- Asymmetric Synthesis of Optically Active 1,1'-Bi-2-naphthol. (n.d.). Google AI.

- Regioselective Substitution of BINOL - PMC. (n.d.). PubMed Central, NIH.

- Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. (2014, September 11). RSC Publishing.

- Coupling Synthesis and Chiral Splitting of 6,6'-Dibromo-1,1'-Bi-2-Naphthol: Improvement and Development of a Comprehensive Organic Chemistry Experiment. (2023, January 1). ResearchGate.

- Coupling Synthesis and Chiral Splitting of 6, 6'-Dibromo-1, 1'-Bi-2-Naphthol: Improvement and Development of a Comprehensive Organic Chemistry Experiment. (2023, October 18). University Chemistry.

- Regioselective Substitution of BINOL. (2024, May 9). Chemical Reviews, ACS Publications.

- Advances in the Asymmetric Synthesis of BINOL Derivatives. (n.d.). MDPI.

- Resolution of 1,1'-Bi-2-Naphthol; (R)-(+). (2013, September 20). Organic Syntheses.

- Crystal structure analyses facilitate understanding of synthetic protocols in the preparation of 6,6'-dibromo substituted BINOL compounds. (n.d.). ResearchGate.

- Modified BINOL Ligands in Asymmetric Catalysis. (n.d.). Chemical Reviews, ACS Publications.

- Structures of the three isomers of 1,1'-bi-2-naphthol and their respective enantiomers. (n.d.). N/A.

- This compound. (n.d.). CAS 13185-00-7.

- 6,6'-Dibromo-1,1'-bi-2-naphthol 97 13185-00-7. (n.d.). Sigma-Aldrich.

- (R)-(−)-6,6′-Dibromo-1,1′-bi-2-naphthol. (n.d.). Sigma-Aldrich.

- Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy.

Sources

- 1. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Dibromo-BINOL in Enantioselective Synthesis

Introduction: Elevating Asymmetric Catalysis with Modified BINOL Ligands

1,1′-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, an atropisomeric chiral ligand that has been instrumental in the development of numerous enantioselective transformations.[1][2] The C₂-symmetric backbone of BINOL provides a well-defined chiral environment, crucial for inducing stereoselectivity in metal-catalyzed reactions.[3] However, the pursuit of higher efficiency, broader substrate scope, and improved enantioselectivity has driven the development of modified BINOL derivatives.

Introducing substituents onto the BINOL scaffold is a proven strategy to fine-tune its steric and electronic properties. Bromination, in particular, has yielded a powerful class of ligands: the dibromo-BINOLs. Depending on the synthetic route, bromine atoms can be selectively introduced at various positions, with the 3,3'- and 6,6'-positions being the most synthetically accessible and catalytically significant.[1][4][5]

-

(R)-3,3'-Dibromo-BINOL: The bromine atoms at the 3,3'-positions, adjacent to the hydroxyl groups, significantly increase the steric bulk around the catalytic center. This modification is critical for creating a more defined and constrained chiral pocket, enhancing facial discrimination of the substrate.[6]

-

(R)-6,6'-Dibromo-BINOL: Bromine atoms at the 6,6'-positions act as strong electron-withdrawing groups. This electronic modification increases the acidity of the BINOL hydroxyl protons, which in turn enhances the Lewis acidity of the corresponding metal-catalyst complex.[5] This heightened acidity can lead to faster reaction rates and improved catalytic turnover at lower loadings.

This guide provides an in-depth exploration of (R)-dibromo-BINOL ligands in enantioselective synthesis, offering detailed protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Application 1: Enantioselective Hetero-Diels-Alder Reaction Catalyzed by a (R)-3,3'-Dibromo-BINOL-Zinc Complex

The hetero-Diels-Alder (HDA) reaction is a powerful method for the synthesis of chiral dihydropyranones, which are valuable building blocks for natural products and pharmaceuticals. The use of a chiral catalyst is essential to control the stereochemical outcome. A highly effective catalytic system can be generated in situ from (R)-3,3'-dibromo-BINOL and diethylzinc (Et₂Zn).[7]

Causality and Mechanistic Insights

The enhanced performance of the 3,3'-dibromo-BINOL ligand over unsubstituted BINOL is attributed to its modified steric and electronic profile. The bulky bromine atoms at the 3,3'-positions create a more rigid and confined chiral environment upon complexation with zinc. This forces the incoming aldehyde to adopt a specific orientation when coordinating to the Lewis acidic zinc center, leading to highly selective facial attack by Danishefsky's diene. The result is a significant improvement in enantioselectivity.[7]

Caption: Catalytic cycle for the Zn-catalyzed enantioselective HDA reaction.

Protocol: HDA Reaction of Danishefsky's Diene with Benzaldehyde

This protocol is adapted from the work of Ding et al.[7] and serves as a self-validating system where high yield and enantiomeric excess (ee) confirm the efficacy of the catalyst preparation and reaction conditions.

Materials:

-

(R)-3,3'-Dibromo-1,1'-bi-2-naphthol [(R)-3,3'-Br₂-BINOL], (CAS: 111795-43-8)[8]

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Danishefsky's diene

-

Benzaldehyde (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-3,3'-dibromo-BINOL (24.4 mg, 0.055 mmol, 11 mol%).

-

Add anhydrous THF (1.0 mL).

-

Cool the solution to 0 °C and add Et₂Zn (0.5 mL, 0.5 mmol, 1.0 equiv) dropwise.

-

Stir the mixture at 0 °C for 20 minutes to form the active BINOLate-zinc complex.

-

-

Reaction Execution:

-

Cool the catalyst solution to -40 °C.

-

Add benzaldehyde (51 µL, 0.5 mmol, 1.0 equiv).

-

Add Danishefsky's diene (143 µL, 0.75 mmol, 1.5 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture at -40 °C and monitor by TLC until the aldehyde is consumed (typically 12-24 hours).

-

-

Workup and Purification:

-

Quench the reaction at -40 °C by adding saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the 2,3-dihydro-4H-pyran-4-one product.

-

-

Analysis:

-

Determine the yield.

-

Analyze the enantiomeric excess (ee) by chiral HPLC.

-

Data Summary: Performance in HDA Reactions[7]

| Entry | Aldehyde Substrate | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | -40 | 95 | 96 |

| 2 | 4-Chlorobenzaldehyde | -40 | 99 | 97 |

| 3 | 4-Methoxybenzaldehyde | -40 | 96 | 98 |

| 4 | 2-Naphthaldehyde | -40 | 99 | 95 |

| 5 | Cinnamaldehyde | -40 | 85 | 92 |

| 6 | Cyclohexanecarboxaldehyde | -20 | 89 | 97 |

Application 2: Asymmetric Mannich-Type Reaction Using a Zr-(R)-6,6'-Dibromo-BINOL Catalyst

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in pharmaceuticals. Kobayashi and coworkers demonstrated that modifying the BINOL ligand at the 6,6'-positions with electron-withdrawing groups dramatically enhances the Lewis acidity and, consequently, the catalytic performance of zirconium(IV) complexes.[5]

Causality and Mechanistic Insights

The key to this system's success is the electronic effect of the 6,6'-dibromo substituents. These groups pull electron density away from the naphthyl rings, making the hydroxyl protons more acidic. When (R)-6,6'-dibromo-BINOL coordinates to the Zr(OᵗBu)₄ precursor, it forms a significantly more Lewis acidic zirconium center compared to the complex with unsubstituted BINOL. This enhanced acidity allows for efficient activation of the imine substrate, even at very low catalyst loadings (down to 0.5 mol%), leading to high yields and excellent enantioselectivities.[5]

Caption: Workflow for the Zr-catalyzed asymmetric Mannich-type reaction.

Protocol: Zr-Catalyzed Mannich Reaction

This protocol is based on the findings of the Kobayashi group.[5] A successful outcome (high yield, >90% ee) validates the entire experimental workflow, from catalyst preparation to reaction execution.

Materials:

-

(R)-6,6'-Dibromo-1,1'-bi-2-naphthol [(R)-6,6'-Br₂-BINOL]

-

Zirconium(IV) tert-butoxide [Zr(OᵗBu)₄]

-

N-methylimidazole (NMI)

-

Aldimine (e.g., derived from 1-naphthaldehyde and 2-aminophenol)

-

Silyl enol ether (e.g., ketene silyl acetal of methyl isobutyrate)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under argon, prepare a stock solution of the catalyst.

-

Add (R)-6,6'-dibromo-BINOL (89 mg, 0.2 mmol) and Zr(OᵗBu)₄ (38 mg, 0.1 mmol) to anhydrous CH₂Cl₂ (1.0 mL).

-

Add N-methylimidazole (NMI) (16 µL, 0.2 mmol).

-

Stir the solution at room temperature for 1 hour. This solution contains the 2:1 BINOL:Zr complex.

-

-

Reaction Execution:

-

In a separate flame-dried flask under argon, dissolve the aldimine (0.25 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL).

-

Cool the solution to -45 °C.

-

Add the catalyst solution (0.05 mL, containing 0.005 mmol Zr, 2 mol%).

-